N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methylaniline
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromine and nitro group on the phenyl ring, as well as a methyl group on the other phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale condensation reactions, often using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the imine to an amine.
Substitution: Replacement of the bromine atom with another functional group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE would depend on its specific application. In biological systems, it could interact with enzymes or receptors, influencing biochemical pathways. The presence of the nitro and bromine groups could play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE: can be compared with other imines that have different substituents on the phenyl rings.
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE: Similar structure but with a chlorine atom instead of bromine.
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-ETHYLPHENYL)METHANIMINE: Similar structure but with an ethyl group instead of a methyl group.
Properties
Molecular Formula |
C14H11BrN2O2 |
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Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11BrN2O2/c1-10-2-5-12(6-3-10)16-9-11-4-7-13(15)14(8-11)17(18)19/h2-9H,1H3 |
InChI Key |
SDRLDWCDHVJWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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